molecular formula C18H18FNO2 B3461749 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide

3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide

Cat. No. B3461749
M. Wt: 299.3 g/mol
InChI Key: DCVVNDTUMUUPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide, also known as FMe-TNH-Bz-NH2, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 is not fully understood, but it is believed to act on the endocannabinoid system. The compound has been shown to bind to the CB1 receptor, which is involved in pain perception, mood, and appetite regulation. 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 may also interact with other receptors and neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has been shown to have several biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and pain, improve memory and cognitive function, and reduce anxiety-like behavior. 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has also been shown to have antioxidant and neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. The compound has also been shown to have low toxicity in animal models. However, 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has some limitations. The compound is not water-soluble, which may limit its use in certain experiments. Additionally, the mechanism of action of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2. One area of interest is the compound's potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 and its effects on the brain. Another area of interest is the compound's potential use in treating pain and inflammation. Future studies may investigate the compound's effects on different types of pain and inflammation and its potential use in combination with other drugs. Finally, the synthesis method of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 may be optimized further to improve yield and purity.

Scientific Research Applications

3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has been shown to have neuroprotective effects and may prevent or slow down the progression of these diseases.

properties

IUPAC Name

3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-17-11-13-6-3-2-5-12(13)10-16(17)20-18(21)14-7-4-8-15(19)9-14/h4,7-11H,2-3,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVVNDTUMUUPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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